Michellamine D
Description
Structure
2D Structure
Properties
Molecular Formula |
C47H50N2O8 |
|---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(1R,3R)-5-[4-hydroxy-3-[1-hydroxy-4-[(1R,3R)-6-hydroxy-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-8-methoxy-6-methylnaphthalen-2-yl]-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |
InChI |
InChI=1S/C47H50N2O8/c1-20-10-26-28(42-32-14-22(3)48-24(5)40(32)34(50)18-35(42)51)16-30(46(53)44(26)37(12-20)55-7)31-17-29(27-11-21(2)13-38(56-8)45(27)47(31)54)43-33-15-23(4)49-25(6)41(33)39(57-9)19-36(43)52/h10-13,16-19,22-25,48-54H,14-15H2,1-9H3/t22-,23-,24-,25-/m1/s1 |
InChI Key |
ZWXPIGTZTDZJFU-ZGFBMJKBSA-N |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)OC)C)C)O |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@H](N[C@@H](C8=C(C=C7O)OC)C)C)O |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)OC)C)C)O |
Synonyms |
michellamine D |
Origin of Product |
United States |
Isolation and Characterization of Michellamine D from Natural Sources
Plant Source Identification: Ancistrocladus korupensis and Ancistrocladus congolensis
Michellamine D, along with its related compounds Michellamines E and F, has been successfully isolated from extracts of the tropical liana Ancistrocladus korupensis. acs.orgnih.gov This plant, first identified in the Korup rainforest of Cameroon, is the primary natural source of this specific subgroup of michellamines. nih.govresearchgate.netwikipedia.org
While the related Central African liana, Ancistrocladus congolensis, is also a rich source of michellamine-type alkaloids, including Michellamines A and B and other novel dimeric naphthylisoquinolines, the presence of this compound in this species has not been reported. nih.govresearchgate.net The alkaloid profile of Ancistrocladus species can be highly species-specific, and to date, A. korupensis remains the only confirmed botanical source of this compound. nih.gov
Extraction and Purification Methodologies for this compound
The isolation of this compound from its natural source is a multi-step process designed to separate the target alkaloid from a complex mixture of other plant metabolites. The general procedure for alkaloid extraction is adapted for the specific properties of the michellamines. researchgate.net
Extraction: The process typically begins with the extraction of dried and pulverized plant material (e.g., leaves) using a solvent such as ethanol (B145695) or an acidified aqueous solution. researchgate.netyoutube.com Using an acidic solution protonates the nitrogen atoms in the alkaloids, forming salts that are more soluble in the aqueous medium.
Acid-Base Partitioning: The crude extract is then subjected to acid-base liquid-liquid partitioning. The acidic aqueous extract, containing the alkaloid salts, is washed with a non-polar organic solvent to remove fats, waxes, and other neutral impurities. The aqueous layer is then made alkaline (e.g., with ammonia (B1221849) or sodium carbonate), which deprotonates the alkaloid salts, converting them back into their free base form. youtube.com These less polar free bases can then be extracted from the aqueous layer into an immiscible organic solvent, such as chloroform. researchgate.net
Chromatographic Purification: The resulting crude alkaloid mixture is concentrated and subjected to one or more stages of chromatography for purification. Techniques such as column chromatography over silica (B1680970) gel or Sephadex are employed to separate the individual alkaloids based on differences in their polarity and size. nih.gov This meticulous separation is what allows for the isolation of pure this compound from the other closely related michellamines present in the extract. nih.gov
Spectroscopic and Chiroptical Elucidation of the this compound Structure
Determining the precise three-dimensional structure of this compound, a molecule with multiple stereocenters and a sterically hindered biaryl axis of chirality (atropisomerism), required a suite of sophisticated analytical methods. nih.gov
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wiley.comnih.gov It is exceptionally sensitive to the absolute configuration of stereocenters and is particularly valuable for assigning the stereochemistry of atropisomers, such as the hindered biaryl axis in michellamines. chiralabsxl.comnih.gov The resulting CD spectrum provides a unique fingerprint corresponding to the molecule's absolute stereostructure. By comparing the experimental CD spectrum of this compound with those of related compounds or with calculated spectra, the absolute configuration of its chiral axis was unequivocally assigned. nih.govrsc.org
Chemical degradation is a classical method used to determine the absolute configuration of complex natural products. This approach involves chemically breaking down the target molecule into smaller, simpler fragments whose stereochemistry is already known or can be easily determined. rsc.org For naphthylisoquinoline alkaloids, a common method is ruthenium-mediated oxidative degradation. unilag.edu.ng This process can cleave the molecule, for instance, to yield N-methylated amino acids corresponding to the chiral centers in the original structure. rsc.org The absolute configuration of these resulting amino acids can then be determined chromatographically. This degradative method was used as a complementary approach to confirm the stereochemical assignments made by spectroscopic techniques for the michellamine family of alkaloids. nih.gov
Distinction of this compound from Related Dimeric Naphthylisoquinoline Alkaloids (e.g., Michellamines A-C, E-F)
The michellamine family consists of several closely related dimeric naphthylisoquinoline alkaloids. The structural diversity within this family arises from the combination of different monomeric units and the stereochemistry at both the chiral centers and the biaryl axis. This compound is structurally distinct from its relatives based on its specific combination of these features. For example, Michellamine A is a homodimer of two korupensamine A units, while Michellamine B is a heterodimer. nih.govuni.edu this compound, along with E and F, is also a dimeric alkaloid, but its unique stereochemical configuration distinguishes it from all other known michellamines. nih.gov
The following table summarizes the key distinctions among selected michellamines:
| Compound | Alkaloid Type | Monomeric Constituents | Key Distinguishing Feature |
|---|---|---|---|
| Michellamine A | Dimeric Naphthylisoquinoline | Korupensamine A + Korupensamine A | Homodimer with a specific axial chirality. nih.gov |
| Michellamine B | Dimeric Naphthylisoquinoline | Korupensamine A + Korupensamine B | Heterodimer of two different monomeric units. semanticscholar.orgnih.gov |
| Michellamine C | Dimeric Naphthylisoquinoline | Korupensamine B + Korupensamine B | Homodimer, atropisomeric with Michellamine A. nih.gov |
| This compound | Dimeric Naphthylisoquinoline | Korupensamine A + Korupensamine E | Heterodimer with a unique stereochemical configuration distinct from A, B, C, E, and F. nih.gov |
| Michellamine E | Dimeric Naphthylisoquinoline | Korupensamine A + Korupensamine E | Atropodiastereomer of this compound. nih.gov |
| Michellamine F | Dimeric Naphthylisoquinoline | Korupensamine E + Korupensamine E | Homodimer of the monomeric unit Korupensamine E. nih.gov |
Biosynthetic Investigations of Michellamine D Precursors
Proposed Biogenetic Pathway of Naphthylisoquinoline Alkaloids from Acetate (B1210297) Units
The biosynthesis of naphthylisoquinoline alkaloids (NIQs) represents a departure from the conventional pathways for isoquinoline (B145761) alkaloid synthesis oup.comoup.comresearchgate.netresearchgate.networldwidejournals.com. Research indicates that these compounds, including those structurally related to Michellamine D, are primarily derived from acetate units through a novel polyketidic pathway springerprofessional.deoup.comoup.comamazon.comresearchgate.netresearchgate.networldwidejournals.com. It is hypothesized that both the naphthalene (B1677914) and isoquinoline moieties of these alkaloids are constructed from six acetate units each, potentially via shared polyketide intermediates oup.comoup.com. This pathway involves the separate synthesis of the naphthalene and isoquinoline subunits from polyketide precursors, which are subsequently joined through a phenol-oxidative cross-coupling reaction acs.org. This distinct origin highlights the unique biochemical machinery employed by plants in the Ancistrocladaceae and Dioncophyllaceae families to produce these complex molecules springerprofessional.deamazon.comresearchgate.net.
Role of Monomeric Naphthylisoquinoline Alkaloids (e.g., Korupensamines) as Precursors
The dimeric structure characteristic of this compound is assembled through the coupling of monomeric naphthylisoquinoline alkaloids google.comgoogle.comacs.orgfigshare.com. Among these, Korupensamines , such as Korupensamine D, are identified as key monomeric precursors essential for the dimerization process leading to Michellamine dimers acs.orgresearchgate.netacs.orgnih.govtu.ac.th. Other identified monomeric representatives that serve as precursors include ancistrobrevine B, hamatine, 5'-O-demethylhamatine, and 6-O-methylhamatine researchgate.netnih.gov. These monomeric units can couple to form either homodimers, composed of two identical monomeric units, or heterodimers, comprising two different monomeric units google.comgoogle.com. Michellamines D through F are described as newer dimeric variants, often characterized by specific coupling patterns, such as the 5,8′-coupling observed in this compound acs.org.
Enzymatic and Cellular Processes in Dimerization for this compound Formation
The transformation of monomeric precursors into dimeric naphthylisoquinoline alkaloids like this compound is facilitated by oxidative coupling reactions researchgate.netgoogle.comacs.orgfigshare.com. While specific enzymes directly catalyzing the dimerization of this compound precursors in vivo are not extensively detailed in current literature, the process is understood to be a phenol-oxidative cross-coupling event occurring within the cellular environment of the producing plants acs.org. Synthetic studies have demonstrated that such dimerization can be achieved using reagents like silver oxide, which facilitates the formation of indigoid intermediates that establish the core skeleton of Michellamines acs.orgfigshare.com. The formation of the characteristic biaryl linkages in these dimeric alkaloids is a complex enzymatic process, often involving oxidases or similar enzyme systems that mediate the coupling of phenolic moieties nih.gov. These cellular processes are integral to the unique biosynthetic strategy of the Ancistrocladaceae and Dioncophyllaceae families springerprofessional.deamazon.comresearchgate.net.
Compound List:
this compound
Korupensamine (A, B, C, D)
Ancistrobrevine B
Hamatine
5'-O-demethylhamatine
6-O-methylhamatine
Synthetic Strategies and Methodologies for Michellamine D and Analogues
Semisynthesis Approaches from Monomeric Precursors
The discovery of monomeric naphthylisoquinoline alkaloids, known as korupensamines, in the same plant extracts as michellamines provided crucial insight into their likely biosynthetic pathway. mdma.chacs.org It is hypothesized that michellamines are formed in nature through the oxidative dimerization of these monomeric precursors. acs.org
This natural strategy has been replicated in the laboratory in what is known as a semisynthetic approach. The core concept involves the oxidative coupling of naturally derived or synthetically produced monomeric units to form the dimeric michellamine skeleton. For instance, the oxidative self-dimerization of korupensamine A is a proposed route to Michellamine A, while the cross-coupling of korupensamine A and korupensamine B would yield Michellamine B. acs.org This biomimetic approach leverages the inherent reactivity of the monomeric phenols to construct the central biaryl bond that defines the dimeric structure.
Total Synthesis Endeavors Towards Michellamine D and Related Dimers
Total synthesis provides a more flexible and powerful platform for producing this compound and its analogues, allowing for structural modifications and the creation of non-natural derivatives for further study. These strategies are typically convergent, involving the independent synthesis of key fragments that are later joined together.
The total synthesis of michellamines begins with the preparation of its two constituent heterocyclic structural units: a substituted naphthalene (B1677914) and a 1,3-trans-disubstituted tetrahydroisoquinoline (THIQ). mdma.chnih.gov The assembly of these fragments, particularly the stereochemically complex THIQ moiety, is a substantial challenge in itself. nih.gov
Several strategies have been developed to construct these building blocks efficiently. For the THIQ portion, early routes utilized established methods which were later supplemented by novel approaches, such as one involving the key step of opening an N-tosyl-2-methylethyleneimine with a 3,5-dimethoxyphenylcuprate reagent. mdma.ch More recently, modular and convergent methods for the rapid assembly of 1,3-trans-disubstituted THIQ frameworks have been reported, utilizing techniques like a three-component Catellani reaction followed by a gold(I)-catalyzed cyclization/reduction cascade. nih.gov For the naphthalene moiety, multistep syntheses have been developed that proceed through crystalline derivatives to avoid chromatographic purifications, making the process scalable and efficient. mdma.ch
Once the naphthalene and THIQ fragments are synthesized, they must be joined via a sterically hindered biaryl bond to form the monomeric korupensamine-type structure. Subsequently, two of these monomers are dimerized to create the final michellamine skeleton.
The Suzuki cross-coupling reaction has proven to be a highly effective method for forging the challenging biaryl bond between the naphthalene and THIQ moieties. mdma.ch This palladium-catalyzed reaction couples an organoboron species (like a boronic acid derived from the naphthalene fragment) with an organohalide (such as a THIQ-iodide). mdma.chwikipedia.org The Suzuki-Miyaura reaction is valued for its versatility and functional group tolerance, making it one of the most common reactions in modern organic synthesis for creating carbon-carbon bonds. yonedalabs.com Despite the steric hindrance around the coupling sites, the Suzuki reaction provides a generally effective and reliable method for constructing the monomeric precursors to this compound. mdma.ch
Table 1: Key Features of the Suzuki Cross-Coupling Reaction
| Feature | Description | Relevance to Michellamine Synthesis |
| Reaction Type | Palladium-catalyzed cross-coupling | Forms the C-C biaryl bond between naphthalene and THIQ fragments. mdma.ch |
| Reactants | Organoboron species (e.g., boronic acid) and an organohalide (e.g., iodide, bromide). wikipedia.org | Naphthalene-boronic acid and a THIQ-iodide are effective coupling partners. mdma.ch |
| Catalyst | A palladium(0) complex. wikipedia.org | Essential for facilitating the catalytic cycle. |
| Key Advantage | High functional group tolerance and effectiveness for hindered biaryl bond formation. | Overcomes the steric challenge of linking the two complex moieties. mdma.ch |
The critical step in forming the michellamine skeleton is the dimerization of two monomeric naphthylisoquinoline units. mdma.chacs.org This is achieved through an oxidative coupling reaction that connects the two naphthalene rings at the C(5) and C(8') positions. acs.org
In a successful total synthesis, this transformation was accomplished by treating a protected 4-aryl-1-naphthol derivative with silver oxide (Ag₂O). mdma.chacs.org This reagent effected the critical dimerization, leading to a symmetrical quinone intermediate. The final step involved a reduction reaction, where hydrogen over a palladium-on-carbon catalyst not only reduced the quinone but also removed the protecting groups to yield the final michellamine product. mdma.chacs.org This oxidative dimerization is a key biomimetic step, mimicking the proposed natural formation of the alkaloid. acs.org
A major advantage of total synthesis is the ability to create analogues of the natural product. Convergent synthesis, where different molecular fragments are prepared independently and then combined, is particularly well-suited for this purpose. rsc.orgnih.gov By modifying the initial naphthalene or THIQ building blocks, a variety of analogues can be produced using the same core synthetic pathway.
This modular approach allows for the systematic exploration of the structure-activity relationship of the michellamine scaffold. For example, by altering substituents on either the naphthalene or THIQ rings, chemists can generate a library of related compounds. The established synthetic sequence, involving Suzuki coupling to form the monomer followed by oxidative dimerization, can then be applied to these modified fragments to produce novel this compound analogues for biological evaluation. mdma.ch
Strategic Biaryl Bond Formations in this compound Skeleton Construction
Design and Synthesis of Simplified this compound Analogues
The significant biological activity of this compound has spurred interest in the design and synthesis of simplified analogues. These efforts aim to identify the key structural features responsible for its bioactivity, improve its pharmacological properties, and develop more accessible synthetic routes.
While there is a lack of specific reports on the synthesis of isochromane analogues of this compound in the current body of scientific literature, the isochroman (B46142) scaffold is a well-established pharmacophore found in numerous bioactive natural products. General synthetic methods for isochromans, such as the oxa-Pictet-Spengler reaction, could potentially be adapted to create oxygen-containing analogues of the tetrahydroisoquinoline portion of this compound. Such modifications would replace the nitrogen atom of the isoquinoline (B145761) ring with an oxygen atom, significantly altering the molecule's electronic and hydrogen-bonding properties. The synthesis of these "oxygen analogues" would provide valuable insights into the role of the nitrogen atom in the biological activity of this compound.
Application of Advanced Synthetic Methodologies
The pursuit of more efficient and elegant syntheses of this compound and its analogues has led to the exploration of advanced synthetic methodologies that offer novel pathways for bond formation and stereochemical control.
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. While direct applications of this technology to the total synthesis of this compound have not yet been extensively reported, its potential is evident from studies on related systems. For instance, the enantioselective desymmetrization of biaryls has been achieved through the combination of photoredox catalysis and Brønsted acid catalysis. This approach has been successfully applied to the total synthesis of ancistrobrevolines, which are monomeric naphthylisoquinoline alkaloids structurally related to the building blocks of this compound.
The application of photoredox catalysis to the key biaryl coupling steps in this compound synthesis could offer several advantages over traditional methods. These include milder reaction conditions, which can improve functional group tolerance, and the potential for novel modes of reactivity and stereoselectivity. Future research in this area may focus on developing photoredox-mediated methods for the atroposelective construction of the hindered biaryl linkages in this compound, potentially leading to more efficient and scalable synthetic routes.
Electrochemical Synthesis Methods for this compound and Related Alkaloids
While the direct electrochemical synthesis of this compound has not been extensively reported, electrochemical methods offer a promising and environmentally benign alternative to traditional cross-coupling reactions for the formation of the crucial biaryl bond that characterizes this class of dimeric naphthylisoquinoline alkaloids. The core challenge in synthesizing this compound and its analogues lies in the stereoselective construction of the C-C bond linking the two naphthylisoquinoline units. Electrochemical approaches, particularly those involving oxidative coupling, present a powerful tool for forging such biaryl linkages.
Recent advancements in electroorganic synthesis have demonstrated the feasibility of anodic dehydrogenative cross-coupling reactions. For instance, the ortho/para-selective anodic dehydrogenative cross-coupling of aryl amines, such as naphthalen-2-amine derivatives and anilines, has been shown to produce a wide range of unsymmetrical biaryls in good to excellent yields. rsc.org This methodology operates under mild, metal-catalyst-free, and oxidant-free conditions, showcasing a high degree of functional group tolerance. rsc.org The proposed mechanism for such reactions often involves the formation of radical cations through anodic oxidation, which then couple to form the biaryl bond.
Another relevant electrochemical strategy involves the oxidative intramolecular coupling of tetra(hetero)arylborates. scispace.comresearchgate.net This transition-metal-free method utilizes the electrochemical oxidation of unsymmetrical tetra(hetero)arylborates, prepared from the ligand-exchange reactions of potassium trifluoroarylborates, to induce an intramolecular (hetero)aryl-aryl coupling. scispace.comresearchgate.net This approach has proven to be robust and scalable, allowing for the synthesis of functionalized biaryls, including those found in drug-like molecules and natural products. scispace.comresearchgate.net
The principles underlying these electrochemical biaryl syntheses could be adapted for the construction of this compound. A hypothetical electrochemical approach might involve the anodic oxidation of a suitably protected naphthylisoquinoline monomer to generate a radical cation, which could then dimerize to form the desired biaryl linkage. Alternatively, an intramolecular approach could be envisioned where two naphthylisoquinoline units are tethered together, and the biaryl bond is subsequently formed via electrochemical oxidation.
| Electrochemical Method | Description | Potential Application to this compound Synthesis | Key Advantages |
| Anodic Dehydrogenative Cross-Coupling | Direct C-H/C-H coupling of two aromatic systems via anodic oxidation. | Dimerization of a naphthylisoquinoline monomer to form the biaryl bond. | Metal-catalyst-free, oxidant-free, mild conditions. rsc.org |
| Oxidative Intramolecular Coupling of Tetra(hetero)arylborates | Intramolecular coupling of aryl groups within a tetraarylborate complex initiated by electrochemical oxidation. | Formation of the biaryl linkage in a tethered bis-naphthylisoquinoline precursor. | Transition-metal-free, high functional group tolerance. scispace.comresearchgate.net |
These electrochemical strategies represent a frontier in the synthesis of complex natural products like this compound, offering the potential for more efficient and sustainable synthetic routes. Further research is needed to explore the direct application of these methods to the synthesis of dimeric naphthylisoquinoline alkaloids.
Modular Approaches for Diversity-Oriented Synthesis of Tetrahydroisoquinolines
Modular and diversity-oriented synthesis (DOS) strategies have emerged as powerful tools for the rapid generation of libraries of complex molecules, such as the tetrahydroisoquinoline (THIQ) alkaloids, to which the michellamines belong. nih.govrsc.org These approaches focus on the assembly of molecular scaffolds from simple, readily available building blocks in a flexible and convergent manner, allowing for the systematic variation of substituents and stereochemistry. nih.govcam.ac.uk
A significant breakthrough in the application of modular synthesis to this class of compounds was the development of a diversity-oriented approach for the synthesis of 1,3-trans-disubstituted tetrahydroisoquinolines. nih.gov This strategy was successfully applied to the seven-step asymmetric synthesis of Michellamine B and C. nih.gov The key steps in this modular approach include a three-component Catellani reaction followed by a gold(I)-catalyzed cyclization/reduction cascade. nih.gov This method utilizes simple aryl iodides, aziridines, and (triisopropylsilyl)acetylene (B1226034) as the fundamental building blocks, providing a practical pathway for creating a diverse range of 1,3-trans-disubstituted THIQs. nih.gov
The power of modularity is further exemplified in the chemoenzymatic synthesis of bisbenzylisoquinoline alkaloids. researchgate.net In these approaches, enzymatic stereoselective Pictet-Spengler reactions are employed to generate enantiopure benzylisoquinoline monomers. researchgate.net These monomers can then be subjected to regioselective enzymatic methylation or other chemical functionalizations in a sequential one-pot process to afford a variety of bisbenzylisoquinoline alkaloids with different substitution patterns and linkage types. researchgate.net
The core principles of diversity-oriented synthesis for tetrahydroisoquinolines often involve:
Convergent Assembly: Combining pre-functionalized building blocks in the later stages of the synthesis to rapidly generate complexity.
Stereochemical Control: Employing chiral catalysts or auxiliaries to control the stereochemistry at the C1 and C3 positions of the tetrahydroisoquinoline core.
Functional Group Tolerance: Utilizing reactions that are compatible with a wide range of functional groups to allow for diverse appendage modification.
| Modular Strategy | Key Reactions | Building Blocks | Application Example |
| Three-Component Catellani Reaction and Au(I)-Catalyzed Cyclization | Catellani reaction, Au(I)-catalyzed cyclization/reduction cascade | Aryl iodides, aziridines, (triisopropylsilyl)acetylene | Asymmetric synthesis of Michellamines B and C nih.gov |
| Chemoenzymatic Synthesis | Enzymatic stereoselective Pictet-Spengler reaction, enzymatic methylation | Amino acids, aldehydes | Synthesis of various bisbenzylisoquinoline alkaloids researchgate.net |
These modular and diversity-oriented approaches not only provide efficient routes to known natural products like the michellamines but also enable the creation of novel analogues with potentially enhanced or new biological activities. rsc.org The ability to systematically and rapidly explore the chemical space around the tetrahydroisoquinoline scaffold is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. rsc.org
Pre Clinical Biological Activities of Michellamine D
Antiviral Activity against Human Immunodeficiency Virus (HIV)
Michellamine D and its analogues have demonstrated substantial promise as antiviral agents, primarily targeting HIV replication through multiple mechanisms.
Studies have established the in vitro inhibitory potency of this compound against HIV. Research indicates that Michellamines D-F exhibit HIV-inhibitory activity that is comparable to that of Michellamine B acs.orgthieme-connect.comnih.gov. Specifically, this compound has been noted to show comparable HIV inhibition to Michellamine B . Further investigations have revealed that Michellamines D and F possess significant repressive activity against multiple strains of HIV nih.gov. These compounds have demonstrated notable cytoprotective effects against HIV, with Michellamines D and F exhibiting EC50 values of 3 μM and 2 μM, respectively, against the HIV-RF strain nih.gov. Michellamine B, a closely related compound, has shown potent in vitro HIV-1 reverse transcriptase (RT) inhibitory activity with an IC50 of 1 μM scielo.br and demonstrated inhibitory activity against both HIV-1 and HIV-2 with EC50 values typically ranging from 1 to 20 µM asm.org.
The efficacy of this compound against various strains of HIV has been a key area of research. Michellamines D and F have been reported to display significant repressive activity against multiple strains of HIV nih.gov. This broad-spectrum activity is further supported by findings that Michellamines D-F possess in vitro HIV-inhibitory activity comparable to Michellamine B acs.orgthieme-connect.comnih.gov. Michellamine B, in particular, has demonstrated the capacity to completely inhibit the cytopathic effects caused by diverse laboratory and clinical strains of both HIV-1 and HIV-2 in human lymphoblastoid target cells asm.org.
This compound and its related compounds have shown effectiveness in preventing HIV-induced cytopathic effects (CPE) in cell culture models. Michellamines D and F have been observed to prevent the cytopathic effect of HIV in the CEM-SS cell line nih.gov. Michellamine B is known to inhibit HIV-induced cytopathic effects on human T-lymphoblastoid cells, including CEM-SS and MT-2 cell lines frontiersin.orgfrontiersin.org. Furthermore, Michellamine B has been documented to completely inhibit the cytopathic effects of various HIV-1 and HIV-2 strains in vitro asm.org. In addition to preventing cell killing, Michellamine B also inhibited the production of key viral components such as reverse transcriptase (RT), p24, and infectious virions in HIV-infected CEM-SS cells asm.org.
A comparative analysis highlights the potent antiviral profile of this compound relative to other michellamines. Michellamines D-F have demonstrated in vitro HIV-inhibitory activity that is comparable to Michellamine B acs.orgthieme-connect.comnih.gov, with this compound itself showing similar potency . Michellamine B is often cited as the most potent among the initial michellamines (A, B, and C) against HIV asm.org. While Michellamine B exhibits an IC50 of 1 μM for HIV-1 RT inhibition, Michellamine C inhibits HIV-1/2 RT with IC50 values in the range of 15-35 μM scielo.br. Michellamine B's broad activity is further underscored by its EC50 values against HIV-1 and HIV-2, typically falling between 1 and 20 µM asm.org. Other michellamines, such as A2, A3, A4, and B, have also shown inhibitory activity against HIV replication, with reported IC50 values of 29.6 μM, 15.2 μM, 35.9 μM, and 20.4 μM, respectively researchgate.netnih.gov. Conversely, Michellamines A and B3 did not exhibit significant inhibition of HIV replication in certain studies nih.gov.
Antimalarial Activity Profile
While the primary focus for this compound has been its antiviral properties, related compounds from the Ancistrocladus genus, including other michellamines and korupensamines, have shown antimalarial activity.
The antimalarial potential of compounds derived from Ancistrocladus korupensis has been investigated. Korupensamine E, isolated from the same plant source as the michellamines, has demonstrated in vitro antimalarial activity that is comparable to other korupensamines, such as A-D acs.orgnih.gov. Although direct data on this compound's specific activity against Plasmodium falciparum is less detailed in the reviewed literature compared to its antiviral effects, the broader class of michellamines is recognized for possessing anti-parasitic properties scielo.br. Moreover, Michellamine B has served as an inspiration for the synthesis of novel antimalarial agents researchgate.net.
Comparative Efficacy of this compound with Monomeric Precursors (e.g., Korupensamine E)
Michellamines D-F, which are dimeric naphthylisoquinoline alkaloids, have demonstrated in vitro HIV-inhibitory activity that is comparable to that of Michellamine B nih.govacs.orgmdpi.comthieme-connect.comd-nb.info. In contrast, Korupensamine E, a monomeric naphthylisoquinoline alkaloid also isolated from Ancistrocladus korupensis, has shown in vitro antimalarial activity comparable to other known korupensamines nih.govacs.org. While both this compound and Korupensamine E originate from the same plant species and represent different structural classes (dimeric vs. monomeric), their reported activities are distinct, with michellamines primarily investigated for antiviral properties and korupensamine E for antimalarial effects. Direct comparative efficacy studies between this compound and Korupensamine E are not extensively detailed in the literature, but their independent biological profiles highlight the varied pharmacological potential within the naphthylisoquinoline alkaloid family.
Anticancer/Cytotoxic Activities in In Vitro Models
The cytotoxic and anticancer potential of this compound and related compounds has been a significant area of research, particularly in various cancer cell line models.
Evaluation of this compound against Specific Cancer Cell Lines (e.g., HeLa)
This compound, as part of the michellamine series (D-F), has shown cytotoxic effects against certain cancer cell lines . Specifically, dimeric alkaloids such as Michellamine A6 and Michellamine E have displayed notable cytotoxic activities against HeLa cervical cancer cells, with potencies comparable to the established anticancer drug 5-fluorouracil (B62378) nih.govrsc.orgrsc.orgresearchgate.net. This compound-F, isolated from Ancistrocladus korupensis, are dimeric naphthylisoquinoline alkaloids that have been evaluated for their effects on cancer cell proliferation nih.govacs.org. While Michellamine B4 demonstrated moderate-to-weak toxicity against HeLa cells (IC50 = 46.6 μM), highlighting variations within the michellamine class researchgate.net.
Analysis of Antiausterity Activities against Pancreatic Cancer Cells
The "antiausterity" strategy focuses on identifying compounds that selectively target cancer cells under nutrient-deprived conditions, mimicking the harsh microenvironment often found in tumors. Ancistrobonsolines A1 and A2, which are related naphthylisoquinoline alkaloids, have demonstrated strong preferential cytotoxicities against human PANC-1 pancreatic cancer cells when cultured in nutrient-deprived medium. Importantly, these compounds did not exhibit significant toxicity in normal, nutrient-rich conditions nih.govrsc.orgrsc.orgresearchgate.netacs.orgresearchgate.net. Michellamine B4 has also been reported to possess antiausterity activities against PANC-1 human pancreatic cancer cells, with a PC50 value of 50.3 μM researchgate.net. This suggests that certain naphthylisoquinoline alkaloids may offer a targeted approach to combatting pancreatic cancer by exploiting its unique metabolic vulnerabilities.
Differential Cytotoxicity of this compound Analogues
Research into naphthylisoquinoline alkaloids has revealed differential cytotoxic profiles among related compounds. For instance, Jozimine A2, a dimeric naphthylisoquinoline alkaloid structurally similar to michellamines, exhibited potent cytotoxicity against both drug-sensitive CCRF-CEM (IC50 = 0.45 ± 0.00 μM) and multidrug-resistant CEM/ADR5000 (IC50 = 0.69 ± 0.05 μM) leukemia cell lines. In contrast, Michellamine B showed no significant inhibitory effect on the growth of these leukemia cell lines nih.gov. This stark difference underscores the potential for structural modifications within the michellamine family to yield compounds with varying cytotoxic potencies and specificities. Furthermore, efforts have been directed towards synthesizing michellamine derivatives with reduced toxicity and enhanced potency thieme-connect.com. Octadehydromichellamine, a synthetic analogue, displayed anti-HIV activity comparable to Michellamine B but also exhibited notable cytotoxicity (IC50 = 29 μM, CC50 = 104 μM) thieme-connect.comd-nb.info.
Antimycetomal Activity
Naphthylisoquinoline (NIQ) alkaloids, including compounds from the michellamine series, have been investigated for their potential as antimicrobial agents, specifically against pathogens responsible for mycetoma.
In vitro Inhibition of Bacterial Actinomycetoma Strains by Michellamine Series Compounds
A screening of 23 naphthylisoquinoline alkaloids and related naphthoquinones against fungal and bacterial strains causing mycetoma revealed that several NIQs, particularly dimers, exhibited promising in vitro activities nih.govnih.govasm.orgresearchgate.net. Michellamines A6 and B4, which are dimeric NIQ alkaloids, demonstrated significant in vitro inhibition against bacterial actinomycetoma strains, including Actinomadura madurae (SAK-A05, SAK-A012) and A. syzygii nih.gov. Specific findings include:
Michellamines A6 and B4 showed prominent activity against Actinomadura madurae SAK-A05, with IC50 values of 2.95 and 2.97 µg/mL, respectively nih.gov.
These same compounds also displayed activity against Actinomadura madurae SAK-A012, with IC50 values of 3.14 µg/mL for Michellamine A6 and 2.89 µg/mL for Michellamine B4 nih.gov.
Michellamines B, A6, and B4 exhibited promising activity against Madurella mycetomatis SAK-E013, with IC50 values of 6.57 µg/mL and 6.43 µg/mL for Michellamine B and B4, respectively nih.gov.
A synthetic NIQ dimer, 8,8'''-O,O-dimethylmichellamine A, was particularly effective, inhibiting all tested fungal and bacterial mycetoma strains with IC50 values ranging from 2.81 to 12.07 µg/mL nih.govnih.govasm.orgresearchgate.net. These results position broad-spectrum dimeric NIQs, such as those in the michellamine series, as potential lead compounds for the development of novel antimycetomal agents.
Mechanisms of Action of Michellamine D at the Molecular and Cellular Levels
Inhibition of Viral Replication Enzymes
One of the primary antiviral strategies of the michellamine class of compounds is the direct inhibition of viral enzymes responsible for the replication of the viral genome. This activity targets an early stage of the HIV life cycle. nih.govnih.gov
Biochemical studies have demonstrated that michellamines are effective inhibitors of the enzymatic activity of reverse transcriptase (RT) from both HIV type 1 (HIV-1) and HIV type 2 (HIV-2). nih.govnih.gov This inhibition prevents the conversion of the viral RNA genome into DNA, a critical step for the virus to integrate its genetic material into the host cell's genome. youtube.com The inhibitory effect is observed against not only the wild-type enzymes but also against non-nucleoside drug-resistant RT variants, suggesting a unique interaction with the enzyme. nih.govnih.gov The potency of this inhibition can be influenced by the specific template-primer system used in the enzymatic assay. asm.orgsemanticscholar.org For instance, studies on Michellamine B showed varying 50% inhibitory concentrations (IC₅₀) depending on the experimental setup. asm.orgsemanticscholar.org
Table 1: Inhibitory Concentration (IC₅₀) of Michellamine B against HIV Reverse Transcriptase (RT) This interactive table summarizes the concentration of Michellamine B required to inhibit the activity of different forms of HIV Reverse Transcriptase by 50% under different assay conditions.
| Enzyme Target | Template-Primer System | IC₅₀ (µM) |
|---|---|---|
| HIV-1 RT | poly(rA-dT) | 2.5 |
| HIV-1 RT | rRNA | 0.5 |
| HIV-2 RT | poly(rA-dT) | 3.0 |
| HIV-2 RT | rRNA | 0.6 |
| Pyridinone-Resistant HIV-1 RT | poly(rA-dT) | 2.0 |
The michellamines function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). expasy.org However, their binding site appears to be distinct from that of many other characterized NNRTIs. asm.org For example, Michellamine B's ability to inhibit RT variants resistant to drugs like nevirapine (B1678648) indicates that it does not bind within the well-characterized hydrophobic "NNRTI pocket" of the enzyme. asm.orgnih.gov This pocket is a common binding site for many NNRTIs, and its alteration through mutation is a frequent cause of drug resistance. nih.gov While it is clear that michellamines allosterically inhibit the enzyme, the precise amino acid residues that constitute their specific binding site on the reverse transcriptase have not been fully elucidated. youtube.comexpasy.org This distinct binding location suggests that michellamines could be effective against viral strains that have developed resistance to other NNRTIs. asm.org
Modulation of Cellular Fusion Processes
In addition to enzymatic inhibition, michellamines act at a later stage of the viral life cycle by preventing the fusion of infected cells with uninfected cells. nih.govnih.gov This action helps to limit the cell-to-cell spread of the virus, a key mechanism of HIV pathogenesis.
Michellamine B has been shown to exert a potent, dose-dependent inhibition of cell-cell fusion. nih.govnih.gov This process, which leads to the formation of large, multinucleated cells called syncytia, is a hallmark of HIV-induced cytopathic effects. asm.org The inhibition of syncytium formation is a crucial aspect of the compound's cytoprotective activity. asm.org Studies revealed that this anti-fusion effect occurs without the compound directly affecting the initial binding of the HIV virion to the target cell's CD4 receptor. nih.govnih.gov The protective effect against cell killing and syncytium formation can be observed even when the compound is added up to 48 hours after the initial infection. nih.govasm.org
The precise molecular targets involved in the inhibition of cellular fusion by michellamines are not yet fully understood. The mechanism does not involve blocking the primary viral entry receptors. asm.org It is hypothesized that the amphoteric nature of the michellamine molecule may lead to reversible interactions with certain components of the cell membrane that are essential for the cell-to-cell fusion process. asm.org However, specific host cell proteins or lipids that serve as direct targets for michellamine-mediated fusion inhibition have not been definitively identified. This activity represents a distinct mechanism from its inhibition of reverse transcriptase. nih.govnih.gov
Inhibition of Protein Kinase C (PKC)
Beyond their direct antiviral activities, michellamines have been found to interact with and inhibit host cell enzymes, such as Protein Kinase C (PKC). nih.gov This interaction suggests another potential mechanism through which these compounds may exert their biological effects.
Research has shown that michellamines A, B, and C are inhibitors of rat brain PKC, with IC₅₀ values in the micromolar range. nih.gov Kinetic analyses of Michellamine B revealed that it acts as a noncompetitive inhibitor with respect to ATP, with a Ki value of 4-6 µM, and exhibits a mixed-type inhibition pattern when the peptide substrate concentration is varied. nih.gov Molecular modeling studies support these findings, indicating that michellamines can bind within the active site cleft of the PKC kinase domain. nih.gov This binding is proposed to block both the ATP-binding subsite and the peptide substrate subsite, preventing the enzyme from carrying out its normal phosphorylation functions. nih.gov The inhibition is specific to the kinase domain, as no binding to the regulatory domain was observed. nih.gov
Biochemical Characterization of Michellamine-PKC Interaction
Based on their structural similarity to known Protein Kinase C (PKC) inhibitors, michellamines have been investigated for their potential to inhibit this family of enzymes. nih.gov Studies on related compounds, Michellamine A, B, and C, revealed that they inhibit rat brain PKC. nih.gov The inhibitory concentrations for these compounds were found to be in the micromolar range, indicating a moderate potency against this enzyme. nih.gov
| Compound | Target | IC50 Value (µM) |
|---|---|---|
| Michellamines A, B, C | Rat Brain Protein Kinase C (PKC) | 15 - 35 |
Noncompetitive Inhibition Kinetics with Respect to ATP
Kinetic studies performed on Michellamine B demonstrated that its inhibition of PKC is noncompetitive with respect to Adenosine triphosphate (ATP). nih.gov Noncompetitive inhibition is a mechanism where the inhibitor binds to an allosteric site on the enzyme, which is a site different from the active site where the substrate (in this case, ATP) binds. nih.gov This means the inhibitor can bind to the enzyme regardless of whether the substrate is already bound. nih.gov This mode of inhibition leads to a decrease in the maximum rate of the reaction (Vmax) without affecting the enzyme's binding affinity for its substrate (Km). nih.gov The inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, for Michellamine B was determined to be in the low micromolar range. nih.gov
| Compound | Inhibition Type (vs. ATP) | Ki Value (µM) |
|---|---|---|
| Michellamine B | Noncompetitive | 4 - 6 |
When the peptide substrate concentration was varied, Michellamine B exhibited a mixed-type inhibition pattern. nih.gov
Other Proposed Molecular Targets and Pathways
Beyond the inhibition of Protein Kinase C, the michellamine alkaloids have been characterized as having a complex mechanism of action, particularly in the context of their anti-HIV activity. nih.gov
Key molecular targets and pathways for the michellamine class include:
HIV Reverse Transcriptase (RT): Biochemical studies have shown that Michellamine B is an inhibitor of the enzymatic activities of reverse transcriptases from both HIV-1 and HIV-2. nih.govnih.gov This inhibition extends to nonnucleoside drug-resistant RT variants, highlighting a distinct mechanism from many standard RT inhibitors. nih.gov This action targets an early stage of the HIV life cycle. nih.gov
Cellular Fusion and Syncytium Formation: Michellamines act at later stages of the HIV life cycle by potently inhibiting virus-induced cellular fusion. nih.govnih.gov This prevents the formation of syncytia (large, multinucleated cells), a major mechanism of HIV-induced cell killing. nih.govsemanticscholar.org This cytoprotective activity was observed even when the compound was added up to 48 hours after initial infection. nih.gov
Structure Activity Relationship Sar Studies of Michellamine D and Its Derivatives
Identification of Key Pharmacophores for Antiviral Activity
The antiviral activity of the michellamine class of compounds, including Michellamine D, is intrinsically linked to their unique chemical architecture. The fundamental pharmacophore is the dimeric naphthylisoquinoline alkaloid skeleton. This core structure is comprised of two monomeric naphthylisoquinoline units linked together.
Key pharmacophoric features essential for the anti-HIV activity include:
The Naphthyl and Isoquinoline (B145761) Moieties: The presence of both the naphthalene (B1677914) and isoquinoline ring systems within each monomeric unit is critical for activity. Computational studies on related michellamines, such as Michellamine A, have indicated a preference for a perpendicular orientation between the naphthalene and isoquinoline moieties, which may be important for binding to biological targets. researchgate.net
Hydroxyl Groups: The phenolic hydroxyl groups on the naphthalene rings are believed to be important for forming hydrogen bonds with the target enzymes. The number and position of these groups can influence the polarity and binding affinity of the molecule.
The Dimeric Linkage: The connection between the two monomeric units is a defining feature of the michellamines and is crucial for their potent activity, as it allows for a dual mechanism of action.
While specific pharmacophore modeling studies for this compound are not extensively reported in publicly available literature, the comparable in vitro anti-HIV activity of this compound to the well-studied Michellamine B suggests that they share these fundamental pharmacophoric features. semanticscholar.org
Influence of Dimeric Structure on Biological Activity (e.g., dual mechanism)
The dimeric structure of this compound is a key determinant of its potent anti-HIV activity, enabling it to act through a dual mechanism. semanticscholar.orgnih.gov This multifaceted approach to viral inhibition is a significant advantage, potentially reducing the likelihood of the development of drug-resistant viral strains. semanticscholar.org
The two primary mechanisms of action attributed to the dimeric structure are:
Inhibition of HIV Reverse Transcriptase (RT): Michellamines have been shown to inhibit the enzymatic activity of HIV RT, a critical enzyme for the replication of the virus. semanticscholar.orgnih.gov The dimeric structure likely allows the molecule to bind to the enzyme with high affinity, interfering with its function.
Inhibition of Cellular Fusion and Syncytium Formation: A later stage of the HIV life cycle involves the fusion of infected cells with uninfected cells, leading to the formation of large, multinucleated cells called syncytia. This process contributes to the depletion of CD4+ T-cells. The dimeric nature of michellamines is thought to be crucial for inhibiting this cell-cell fusion process. semanticscholar.orgnih.gov
This dual mechanism, targeting both an early (reverse transcription) and a later (cell fusion) stage of the viral life cycle, is a direct consequence of the dimeric nature of this compound and its congeners.
Impact of Stereochemistry and Atropisomerism on Efficacy
The biological activity of michellamines is profoundly influenced by their stereochemistry, particularly the phenomenon of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the case of michellamines, this restricted rotation occurs around the biaryl axis connecting the two naphthalene rings.
The relative orientation of the two monomeric units gives rise to different atropisomers, which can exhibit significantly different biological activities. For instance, Michellamine B is the most potent anti-HIV agent among the isomers Michellamine A, B, and C. researchgate.net This highlights that the specific three-dimensional arrangement of the molecule is critical for its interaction with biological targets.
Although detailed stereochemical studies specifically on this compound are limited in the available literature, the established importance of atropisomerism in the michellamine class strongly suggests that the specific stereochemical configuration of this compound is a key factor in its efficacy. The precise spatial arrangement of the isoquinoline and naphthalene moieties, dictated by the atropisomeric configuration, is likely crucial for optimal binding to HIV-RT and for disrupting the process of cell fusion.
Correlating Structural Modifications of Analogues with Changes in Biological Profile
Systematic structural modifications of the michellamine scaffold are essential for elucidating detailed SAR and for the development of improved therapeutic agents. While a large library of this compound-specific analogues is not extensively documented in the literature, studies on related compounds provide valuable insights into how structural changes can impact the biological profile.
For example, the synthesis and biological evaluation of analogues of the marine alkaloid Lamellarin D have demonstrated how modifications to the core structure can affect cytotoxicity. nih.gov In these studies, a library of open lactone analogues was prepared, and their cytotoxic potential against various human tumor cell lines was evaluated. The results indicated that a majority of the synthesized analogues exhibited cytotoxicity in the low micromolar range. nih.gov
A similar approach could be applied to this compound to explore its SAR. Key modifications could include:
Modification of the Hydroxyl Groups: Esterification or etherification of the phenolic hydroxyl groups would alter the molecule's polarity and hydrogen bonding capacity, likely impacting its binding affinity.
Substitution on the Aromatic Rings: The introduction of various substituents on the naphthalene or isoquinoline rings could be used to probe the steric and electronic requirements for optimal activity.
By systematically synthesizing and testing such analogues, a detailed quantitative structure-activity relationship (QSAR) model could be developed for the this compound series, guiding the design of new compounds with enhanced potency and selectivity.
| Modification | Predicted Effect on Biological Activity |
| Alteration of the dimeric linkage point | May alter the spatial orientation of the two monomeric units, potentially affecting binding to target sites. |
| Modification of hydroxyl groups (e.g., methylation) | Could decrease hydrogen bonding capabilities, potentially reducing binding affinity to target enzymes. |
| Introduction of bulky substituents | May create steric hindrance, potentially reducing or enhancing binding depending on the target's active site topology. |
| Introduction of electron-withdrawing/donating groups | Could alter the electronic properties of the aromatic rings, potentially influencing binding interactions. |
This table presents predicted outcomes based on general medicinal chemistry principles, as specific data for this compound analogues is limited.
Computational Approaches to SAR Elucidation for this compound
Computational methods are powerful tools for investigating the SAR of complex natural products like this compound. These in silico techniques can provide insights into the conformational preferences, binding modes, and interactions of ligands with their biological targets, thereby guiding the rational design of more potent analogues.
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound and how their shape influences their biological activity. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound in a simulated physiological environment.
A conformational study of the related Michellamine A revealed that the molecule's conformational preferences are influenced by intramolecular hydrogen bonds and the mutual orientation of the naphthalene and isoquinoline moieties. researchgate.net The lowest energy conformers were found to contain two cooperative O-H···O intramolecular hydrogen bonds, and there was a marked preference for the naphthalene moiety to be perpendicular to the isoquinoline moiety within the same unit. researchgate.net
An MD simulation of this compound would likely reveal similar conformational preferences. By simulating the dynamic behavior of the molecule over time, researchers can identify the most stable and biologically relevant conformations. This information is invaluable for understanding how this compound interacts with its targets and for designing analogues that are pre-organized in the bioactive conformation.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. For this compound, docking studies can be performed with its known targets, HIV Reverse Transcriptase (HIV-RT) and Protein Kinase C (PKC), to elucidate the molecular basis of its inhibitory activity. nih.govresearchgate.net
HIV-Reverse Transcriptase (HIV-RT): Docking studies of this compound into the active site of HIV-RT could reveal the specific amino acid residues involved in binding. It is hypothesized that the hydroxyl groups of the michellamine scaffold form key hydrogen bonds with the enzyme, while the aromatic rings engage in hydrophobic and pi-stacking interactions. By understanding these interactions, it may be possible to design analogues with improved binding affinity and specificity for HIV-RT.
Protein Kinase C (PKC): Michellamines have also been shown to inhibit PKC, a family of enzymes involved in various cellular signaling pathways. nih.gov Molecular modeling has suggested that michellamines can bind to the active site cleft of the PKC kinase domain, blocking both the ATP and the peptide substrate subsites. nih.gov Docking this compound into the PKC active site would provide a more detailed picture of this interaction, potentially explaining its off-target effects and guiding the design of analogues with increased selectivity for HIV-RT over PKC.
| Target Protein | Potential Binding Site Interactions |
| HIV Reverse Transcriptase (RT) | Hydrogen bonding with polar residues, hydrophobic interactions, and pi-stacking with aromatic residues in the active site. |
| Protein Kinase C (PKC) | Binding to the kinase domain, potentially blocking both ATP and substrate binding sites through a combination of hydrogen bonds and hydrophobic interactions. |
This table outlines potential interactions based on studies of related michellamines and general knowledge of protein-ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Following an extensive search of scientific literature, it appears that specific Quantitative Structure-Activity Relationship (QSAR) modeling studies focusing exclusively on this compound and its derivatives for anti-HIV activity have not been extensively published. QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in drug discovery for predicting the activity of new, unsynthesized analogs and for providing insights into the structural features that are crucial for their therapeutic effects.
A hypothetical QSAR study of this compound and its analogs would involve the following key steps:
Data Set Compilation: The first step would be to compile a data set of michellamine derivatives with their corresponding experimentally determined anti-HIV activities (e.g., IC50 or EC50 values).
Descriptor Calculation: A wide range of molecular descriptors for each analog would then be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic properties (such as atomic charges and dipole moments), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the partition coefficient, logP).
Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical equation would be developed to correlate the calculated descriptors with the observed anti-HIV activity. The goal is to find the best combination of descriptors that can accurately predict the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
Although a dedicated QSAR study for this compound is not currently in the public domain, the principles of QSAR modeling represent a powerful tool that could be applied to this interesting class of natural products to guide future drug development efforts.
Advanced Analytical and Computational Methodologies in Michellamine D Research
High-Resolution Spectroscopic Techniques for Structural Confirmation
Following the initial elucidation of Michellamine D's planar structure, advanced spectroscopic techniques are crucial for unambiguously confirming its complex stereochemistry. As a dimeric naphthylisoquinoline alkaloid, its structure is characterized by multiple stereocenters and atropisomerism (chirality arising from hindered rotation about a single bond), making its complete structural definition a significant challenge. High-resolution spectroscopic methods provide the detailed, through-space atomic information required to solve this puzzle.
The stereochemistry of michellamines, including this compound, was definitively established using a combination of powerful spectroscopic techniques. researchgate.net Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is particularly vital. wikipedia.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) allow for the detection of correlations between protons that are close in space, providing critical data to define the relative configuration of the molecule's stereocenters and the orientation of the two monomeric units relative to each other. harvard.edu Other 2D NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to confirm the proton-proton and proton-carbon bond connectivities, respectively, ensuring the foundational structure is correct before tackling the more complex stereochemical aspects. wikipedia.org
Circular Dichroism (CD) spectroscopy is another essential tool. It measures the differential absorption of left- and right-circularly polarized light, which is inherently sensitive to the chiral nature of molecules. nih.gov The CD spectrum of this compound provides a unique fingerprint of its absolute configuration, which can be compared to theoretical calculations or spectra of related compounds with known stereochemistry to confirm the arrangement of its chiral centers and the atropisomeric nature of the biaryl axis. researchgate.net
| Technique | Purpose in Structural Confirmation | Type of Information Provided |
| 2D NMR: NOESY | Determination of relative stereochemistry and atropisomeric conformation. | Through-space correlations between protons, indicating spatial proximity. harvard.edu |
| 2D NMR: COSY | Confirmation of proton-proton scalar couplings. | Through-bond connectivity between adjacent protons. wikipedia.org |
| 2D NMR: HSQC/HMBC | Unambiguous assignment of proton and carbon signals. | Correlation between protons and their directly attached (HSQC) or long-range coupled (HMBC) carbons. |
| Circular Dichroism (CD) | Determination of absolute configuration. | Chiroptical properties based on the molecule's three-dimensional structure. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition. | Precise mass-to-charge ratio, confirming the molecular formula. |
Chromatographic Methods for Isolation and Purity Assessment
The isolation of this compound from its natural source, the plant Ancistrocladus korupensis, and its subsequent purification to a level suitable for spectroscopic analysis and biological assays, relies heavily on advanced chromatographic techniques. Given the presence of numerous closely related alkaloids in the plant extract, achieving high purity is a non-trivial task that requires high-resolution separation methods.
Preparative High-Performance Liquid Chromatography (prep-HPLC) is the cornerstone for the isolation of michellamine alkaloids. springernature.comspringernature.com This technique uses high pressure to pass the crude or semi-purified extract through a column packed with a stationary phase, separating compounds based on their differential affinities for the stationary and mobile phases. sichem.de Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water-acetonitrile), is commonly employed for alkaloid separation. The process is typically guided by analytical HPLC runs to develop and optimize the separation method before scaling up to preparative columns. lcms.cz
Once this compound is isolated, its purity must be rigorously assessed. Analytical HPLC coupled with a Diode Array Detector (HPLC-DAD) is the standard method for this purpose. universiteitleiden.nlresearchgate.net This method allows for the quantification of the target compound while also providing UV-Vis spectral data for the peak. Peak purity can be assessed by analyzing the spectral uniformity across the chromatographic peak, which helps to detect any co-eluting impurities that might not be visible as a separate peak. researchgate.net The high sensitivity and resolving power of modern HPLC systems can establish the purity of a this compound sample to greater than 95-99%, a critical requirement for reliable bioactivity studies.
| Method | Stage | Purpose | Key Parameters |
| Preparative HPLC | Isolation & Purification | To separate this compound from a complex mixture of related alkaloids in multi-milligram quantities. sichem.de | Column type (e.g., Reversed-Phase C18), mobile phase gradient, flow rate, loading capacity. |
| Analytical HPLC-DAD | Purity Assessment | To quantify the purity of the isolated this compound and detect impurities. researchgate.net | High-resolution analytical column, precise gradient elution, UV detection wavelength, spectral analysis. |
| LC-MS | Identity Confirmation | To confirm the molecular weight of the isolated compound, matching it to this compound. | Coupling of liquid chromatography with a mass spectrometer to obtain mass data for the eluted peak. |
In silico Prediction of Molecular Interactions and Activities
Computational, or in silico, methods are indispensable in modern drug discovery for predicting how a molecule like this compound interacts with biological targets, thereby guiding further experimental work. These techniques provide insights into the conformational behavior of the molecule and its potential binding modes with viral proteins, which are key to understanding its anti-HIV activity.
Conformational analysis of michellamines has been performed using quantum mechanical methods such as Density Functional Theory (DFT) at levels like B3LYP/6-31+G(d,p). researchgate.net These studies calculate the potential energy profiles for the rotation around single bonds, identifying the most stable three-dimensional shapes (conformers) of the molecule. Such calculations have revealed that the conformational preferences of michellamines are heavily influenced by the formation of stabilizing intramolecular hydrogen bonds. researchgate.net Understanding the preferred conformation is a prerequisite for predicting how the molecule will fit into a protein's binding site.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.orgresearchgate.net For this compound, docking simulations would be used to place its lowest-energy conformers into the active sites of key HIV proteins, such as Reverse Transcriptase (RT) and the gp41 fusion protein, which are known targets of its analogue, Michellamine B. nih.govsemanticscholar.org These simulations calculate a binding score, which estimates the binding affinity, and reveal potential key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's amino acid residues. chemrxiv.org Further refinement using molecular dynamics (MD) simulations can then model the behavior of the ligand-protein complex over time, providing a more dynamic and realistic picture of the interaction's stability. nih.gov
| Methodology | Objective | Predicted Outcome |
| Density Functional Theory (DFT) | Determine the most stable 3D structures (conformers). | Lowest-energy molecular geometries, potential energy surfaces, influence of hydrogen bonding. researchgate.net |
| Molecular Docking | Predict the binding mode and affinity to a biological target (e.g., HIV Reverse Transcriptase). | Binding pose within the protein active site, binding energy score, key intermolecular interactions. researchgate.net |
| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the this compound-protein complex. | Trajectory of atomic motion over time, stability of key interactions, conformational changes in the protein/ligand. nih.gov |
| ADME Prediction | Evaluate drug-likeness properties. | Prediction of Absorption, Distribution, Metabolism, and Excretion properties based on molecular structure. |
Development of Robust Methodologies for Reproducibility in Synthesis and Bioassay
For any compound to advance as a potential therapeutic agent, the methods used for its synthesis and biological evaluation must be robust, reliable, and reproducible. The development of such methodologies for this compound is critical for ensuring that research findings are consistent and comparable across different laboratories and over time.
While the total synthesis of the complex michellamine structure is a significant chemical challenge, establishing reproducible synthetic routes is essential for producing sufficient quantities for extensive testing, removing reliance on scarce natural sources. A robust synthetic methodology would involve optimizing reaction conditions, purification procedures, and analytical controls at each step to ensure consistent yield and purity of the final product. This includes the stereocontrolled formation of the biaryl axis, a key challenge in michellamine synthesis.
In the realm of biological evaluation, developing reproducible anti-HIV bioassays is paramount. Based on studies of the closely related Michellamine B, the primary bioassays involve measuring the inhibition of HIV-induced cell killing (cytopathic effect) and the inhibition of viral enzymes. nih.govnih.gov A robust cytopathic effect assay requires standardization of several factors: the specific cell line used (e.g., CEM-SS cells), the viral strain and multiplicity of infection (MOI), the incubation time, and the method for quantifying cell viability. semanticscholar.org Similarly, enzymatic assays, such as those measuring the inhibition of HIV reverse transcriptase, must be performed under standardized conditions of enzyme and substrate concentration, buffer composition, and temperature to yield reproducible IC₅₀ (half-maximal inhibitory concentration) values. nih.gov Establishing and adhering to strict, detailed protocols for these bioassays is the only way to ensure that the activity measured for this compound is accurate and reproducible.
| Area | Key Objective for Robustness | Critical Parameters to Standardize |
| Chemical Synthesis | Consistent yield and high purity of this compound. | Reaction stoichiometry, temperature, catalysts, purification methods (chromatography, crystallization), analytical verification (NMR, HPLC). |
| Anti-HIV Bioassay (Cell-based) | Reproducible measurement of antiviral activity and cytotoxicity. | Cell line identity and passage number, viral stock titer, incubation conditions, assay endpoint measurement (e.g., MTT, p24 antigen). semanticscholar.org |
| Anti-HIV Bioassay (Enzymatic) | Consistent determination of enzyme inhibition (e.g., IC₅₀ for Reverse Transcriptase). | Enzyme concentration and purity, substrate concentration, buffer pH and ionic strength, reaction time and temperature. nih.gov |
Future Research Directions and Potential Applications of Michellamine D
Exploration of Additional Pre-clinical Biological Activities
The primary documented biological activity of Michellamine D is its in vitro inhibition of HIV replication tandfonline.comnih.govacs.orgmdpi.comuni.eduthieme-connect.comresearchgate.netasm.orgnih.gov. Studies have indicated that Michellamines D, E, and F exhibit HIV-inhibitory activity comparable to Michellamine B, with reported EC50 values for HIV activity in the range of 17–188 µM acs.orgmdpi.comuni.eduthieme-connect.com. While some michellamines have shown cytotoxic effects against cancer cell lines, such as HeLa and PANC-1 rsc.org, specific pre-clinical data for this compound in anti-cancer or other therapeutic areas are less detailed.
Future research should systematically investigate this compound's activity against a broader spectrum of viral pathogens beyond HIV, including RNA and DNA viruses that are significant public health concerns. Furthermore, exploring its potential as an antimicrobial agent against bacterial and fungal infections, drawing parallels from other alkaloids with such activities, warrants investigation. Given the observed cytotoxic effects of related compounds against cancer cells, targeted in vitro screening of this compound against various cancer cell lines, including those known for drug resistance, could uncover novel anti-cancer applications.
Q & A
Q. What are the primary natural sources of Michellamine B, and what methodological approaches ensure accurate identification in plant extracts?
Michellamine B is exclusively isolated from the leaves of Ancistrocladus korupensis, a plant native to Cameroon’s Korup National Park . To confirm its presence in plant extracts:
- Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to compare retention times and fragmentation patterns with authenticated standards.
- Apply nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical complexity, focusing on coupling constants and NOE correlations for structural confirmation .
- Cross-reference findings with phytochemical databases (e.g., NAPRALERT) to rule out misidentification of closely related biflavonoids.
Q. What in vitro assays are most reliable for evaluating Michellamine B’s anti-HIV activity, and how should researchers control for cytotoxicity?
- Primary Assays : Use MT-2 cells infected with HIV-1 or HIV-2 strains to measure viral replication inhibition via p24 antigen ELISA or reverse transcriptase activity assays .
- Cytotoxicity Controls : Perform parallel MTT assays on uninfected cells to calculate the selectivity index (SI = IC₅₀ cytotoxicity / EC₅₀ antiviral activity). A narrow SI (<10) indicates limited therapeutic potential .
- Data Validation : Include positive controls (e.g., zidovudine) and replicate experiments across independent labs to address batch variability.
Advanced Research Questions
Q. How can researchers resolve contradictions between Michellamine B’s potent in vitro anti-HIV activity and its limited therapeutic window observed in preclinical models?
- Mechanistic Studies : Investigate off-target effects using transcriptomic profiling (RNA-seq) in animal models to identify pathways linked to neurotoxicity .
- Prodrug Strategies : Modify Michellamine B’s polar groups (e.g., phosphate esterification) to enhance solubility and reduce acute toxicity, inspired by combretastatin prodrug designs .
- Pharmacokinetic Optimization : Use LC-MS/MS to monitor tissue distribution and metabolism in dogs or primates, focusing on blood-brain barrier penetration .
Table 1 : Key Discrepancies in Michellamine B’s Preclinical Data
| Parameter | In Vitro (MT-2 Cells) | In Vivo (Dog Models) |
|---|---|---|
| EC₅₀ (Antiviral) | 0.5–1.0 µM | 2.5 µM |
| Neurotoxicity | Not observed | Significant at 3 µM |
| Selectivity Index | 8–10 | <1.2 |
| Source: Derived from |
Q. What computational chemistry strategies are effective for predicting Michellamine B’s conformational stability and structure-activity relationships?
- Molecular Dynamics (MD) : Simulate Michellamine B’s flexibility in aqueous and lipid membranes to identify bioactive conformers .
- Docking Studies : Map interactions with HIV-1 reverse transcriptase using AutoDock Vina, prioritizing residues critical for binding (e.g., Lys101, Tyr188) .
- QSAR Models : Train algorithms on analogs (e.g., combretastatins) to predict substitutions that enhance potency while reducing polarity .
Q. What experimental designs are recommended for synthesizing Michellamine B analogs with improved bioavailability while maintaining antiviral efficacy?
- Scaffold Simplification : Replace the naphthylisoquinoline core with less synthetically challenging motifs (e.g., biphenyl ethers) while retaining hydrogen-bonding donors .
- Stereochemical Analysis : Use chiral HPLC to isolate enantiomers and test their activity separately, as minor stereochemical changes can drastically alter efficacy .
- In Vivo Screening : Prioritize analogs with logP values between 2–4 for optimal oral bioavailability in rodent models .
Methodological Guidelines for Data Analysis
Q. How should researchers address variability in anti-HIV activity data across different viral strains and cell lines?
- Strain-Specific Testing : Include diverse HIV-1 clades (e.g., subtype B, C) and HIV-2 strains in initial screens to identify broad-spectrum candidates .
- Normalization : Express activity as a percentage of positive control (e.g., zidovudine) and use ANOVA to assess significance across replicates .
- Meta-Analysis : Compare results with published data on Michellamine B analogs (e.g., Michellamine C) to identify structural determinants of potency .
Q. What protocols ensure reproducibility in isolating Michellamine B from complex plant matrices?
- Column Chromatography : Use silica gel and Sephadex LH-20 with gradient elution (hexane → ethyl acetate → methanol) to separate Michellamine B from co-occurring alkaloids .
- Purity Validation : Confirm >95% purity via HPLC-UV (λ = 280 nm) and assign stereochemistry via circular dichroism (CD) spectroscopy .
Ethical and Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
